Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18040101
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2NO2 |
|---|---|
| Molecular Weight | 276.16 g/mol |
| IUPAC Name | methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-7-11-8(5-6-14-7)9(12(15)16-2)3-4-10(11)13;/h3-4,7,14H,5-6H2,1-2H3;1H |
| Standard InChI Key | YTZHAJCMCSZBGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl |
Introduction
Chemical Structure and Identity
Molecular Architecture
The compound features a tetrahydroisoquinoline backbone, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. Critical substituents include:
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Chlorine at the 8-position, influencing electronic properties and steric interactions.
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Methyl group at the 1-position, enhancing lipophilicity and metabolic stability.
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Methyl carboxylate at the 5-position, providing a polar moiety for solubility and potential prodrug functionality.
The hydrochloride salt form improves crystallinity and stability, facilitating handling and storage. The canonical SMILES representation (CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl) and IUPAC name (methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride) unambiguously define its structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |
| Molecular Weight | 276.16 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 167723214 |
| InChI Key | YTZHAJCMCSZBGN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically proceeds through a multi-step sequence:
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N-Alkylation: Introduction of the methyl group at the 1-position via reductive amination or alkylation of a benzylamine precursor.
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Cyclization: Formation of the tetrahydroisoquinoline core using Friedel-Crafts alkylation or acid-catalyzed intramolecular cyclization. A patent-published method employs aluminum chloride (AlCl₃) melts to facilitate cyclization of N-haloethylbenzylamines at 180–200°C, achieving yields exceeding 80% .
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Esterification: Installation of the methyl carboxylate group via esterification of a carboxylic acid intermediate.
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Salt Formation: Precipitation as the hydrochloride salt using hydrogen chloride gas .
Optimization and Scalability
Key parameters influencing yield and purity include:
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Temperature Control: Maintaining 180–200°C during cyclization minimizes side reactions .
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Catalyst Stoichiometry: Using 2–3 equivalents of AlCl₃ relative to the benzylamine precursor ensures complete cyclization .
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Workup Procedures: Quenching the reaction mixture in dilute hydrochloric acid followed by basification and solvent extraction isolates the free base, which is subsequently converted to the hydrochloride salt .
Table 2: Representative Synthesis Conditions from Patent Literature
| Parameter | Value |
|---|---|
| Starting Material | N-Hydroxyethyl-2,3-dichlorobenzylamine |
| Catalyst | AlCl₃ (3–4 equivalents) |
| Reaction Temperature | 195–200°C |
| Reaction Time | 7–16 hours |
| Yield | 80–87% |
Chemical Reactivity and Functionalization
Reactivity of Key Functional Groups
The compound’s structure permits several chemical modifications:
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Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
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Chlorine Substitution: The 8-chloro group may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, alkoxides).
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Amine Alkylation/Acylation: The secondary amine in the tetrahydroisoquinoline core can be functionalized to alter pharmacokinetic properties.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry and purity. Key signals include the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, typically exceeding 95%.
Applications and Future Directions
Therapeutic Development
The compound’s dual neuroprotective and anti-addictive profile positions it as a candidate for:
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Parkinson’s Disease: Slowing disease progression via dopaminergic neuron preservation.
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Substance Use Disorders: Reducing cravings and relapse rates in opioid or cocaine dependence.
Industrial and Research Applications
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Chemical Intermediate: Serve as a precursor for synthesizing analogs with enhanced blood-brain barrier permeability.
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Tool Compound: Probe dopamine receptor pharmacology in vitro.
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